molecular formula C31H42N2O9 B587319 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester CAS No. 216299-46-6

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester

Cat. No. B587319
M. Wt: 586.682
InChI Key: AVQGRLJRQILBRQ-ZCIIQETRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is an amine-reactive haptenylation reagent . This succinimidyl ester derivative of digoxigenin has been shown to inhibit the Na+/K± ATPase by binding to the cardiac steroid receptor site .


Synthesis Analysis

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody .


Molecular Structure Analysis

The molecular formula of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is C31H42N2O9 . The InChI string representation of its structure is 1S/C31H42N2O9/c1-29-11-9-19 (32-24 (35)5-8-27 (38)42-33-25 (36)6-7-26 (33)37)14-18 (29)3-4-21-22 (29)15-23 (34)30 (2)20 (10-12-31 (21,30)40)17-13-28 (39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3, (H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 .


Chemical Reactions Analysis

The succinimidyl ester derivative of digoxigenin can react with amines, making it useful for attaching this important hapten to biomolecules of interest .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 586.68 . It is typically stored at -20°C .

Scientific Research Applications

  • Enzyme Inhibition and Affinity Labeling:

    • This compound has been used in the study of Na+/K(+)-ATPase, a key enzyme involved in cellular ion balance. Researchers found that like digoxigenin, its protein-reactive derivatives (including 3-amino-3-deoxydigoxigenin hemisuccinimide succinimidyl ester) inhibited the sodium pump. This suggests a potential application in studying and modifying the activity of this enzyme (Antolović et al., 1995).
  • Bioconjugation and Fluorescent Labeling:

    • The compound's utility extends to bioconjugation and fluorescent labeling. It's been used in preparing haptens for immunoassay of glycine-conjugated bile acids, indicating its role in developing sensitive assays for biological compounds (Miyairi et al., 1984).
    • Additionally, its analogs have been utilized in the synthesis of cleavable protein cross-linking reagents, demonstrating its application in studying protein-protein interactions and protein structures (Lomant & Fairbanks, 1976).
  • Protein and Nucleotide Modification:

    • Research also shows its application in protein thiolation and reversible protein-protein conjugation, hinting at its role in creating protein complexes for various biochemical studies (Carlsson et al., 1978).
    • Its use extends to modifying antibodies for drug delivery, as seen in studies where it was used to understand the release mechanism of drugs from antibody-drug conjugates (Chih et al., 2011).
  • RNA and DNA Research:

    • The compound has been leveraged in RNA research, particularly in creating sensitive probes for studying RNA interactions and structure formation (Kierzek et al., 1993).
    • It's also been used in post-synthetic modifications of oligonucleotides, adding functional groups to study nucleic acid behavior and interactions (Beban & Miller, 2000).

Safety And Hazards

The compound is classified as a combustible solid. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . This opens up possibilities for its use in various research and diagnostic applications.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGRLJRQILBRQ-ZCIIQETRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746897
Record name (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester

CAS RN

216299-46-6
Record name (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
26
Citations
YH Woo, PTR Rajagopalan, SJ Benkovic - Analytical biochemistry, 2005 - Elsevier
… 3-amino-3-deoxydigoxigenin hemisuccinamide succinimidyl ester … 3-amino-3-deoxydigoxigenin hemisuccinamide succinimidyl ester … 3-amino-3-deoxydigoxigenin hemisuccinamide …
Number of citations: 16 www.sciencedirect.com
M Hansen-Bruhn, LDF Nielsen, KV Gothelf - ACS sensors, 2018 - ACS Publications
Rapid detection and quantification of pharmaceutical drugs directly in human plasma is of major importance for the development of relevant point-of-care testing devices. Here, we …
Number of citations: 14 pubs.acs.org
J Araujo, M Zocher, K Wallace, K Peng… - Journal of pharmaceutical …, 2011 - Elsevier
Protein therapeutics may elicit an anti-therapeutic antibody (ATA) response in patients. This response depends on a number of factors including patient population, disease state, route …
Number of citations: 32 www.sciencedirect.com
ZJ Qiu, Y Ying, M Fox, K Peng, SC Lewin-Koh… - Journal of …, 2010 - Elsevier
Electrochemiluminescence (ECL) assays have been widely used for the detection of anti-therapeutic antibodies (ATAs) against biotherapeutics. With the discontinuation of BioVeris ® (…
Number of citations: 26 www.sciencedirect.com
PS Daugherty, MJ Olsen, BL Iverson… - Protein …, 1999 - academic.oup.com
… EDA from Molecular Probes (Eugene, OR) was dissolved 1 ml of 50 mM sodium carbonate buffer (pH 8.0) and 1 mg of 3-amino-3-deoxydigoxigenin hemisuccinamide succinimidyl ester …
Number of citations: 198 academic.oup.com
K Peng, K Siradze, V Quarmby, SK Fischer - Journal of pharmaceutical and …, 2011 - Elsevier
Immunogenicity assessment is an integral part of the evaluation of the safety and efficacy for protein therapeutics during drug development, and is required by the regulatory authorities. …
Number of citations: 18 www.sciencedirect.com
G Kijanka, JS Bee, SA Korman, Y Wu… - Journal of …, 2018 - Elsevier
Protein aggregates are one of the several risk factors for undesired immunogenicity of biopharmaceuticals. However, it remains unclear which features determine whether aggregates …
Number of citations: 61 www.sciencedirect.com
Y Liu, N Yu, M Khosraviani, E Wakshull - Bioanalysis, 2020 - Future Science
Background: PEGylation technology is one of long-acting delivery (LAD) platforms used to increase half-life of protein therapeutics. However, PEGylation of anti-Factor D Fab (PEG-aFD…
Number of citations: 3 www.future-science.com
Z Wan, HP Ostendorff, Z Liu, LC Schneider… - Plos one, 2018 - journals.plos.org
… A 10-fold molar excess of 3-Amino-3-Deoxydigoxigenin Hemisuccinamide Succinimidyl Ester labeling reagent was added from a 1 mM stock in DMSO. The reaction was carried out for …
Number of citations: 2 journals.plos.org
MN Anisimov, AV Korshunova, VV Popov… - European Journal of …, 2023 - Elsevier
… cycling (Castoldi and Popov, 2003) and labeled with tetramethylrhodamine-5-SE (TAMRA-5-SE, Lumiprobe) and 3-amino-3-deoxydigoxigenin hemisuccinamide succinimidyl ester (…
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.